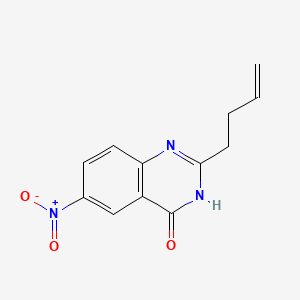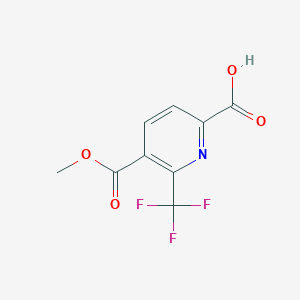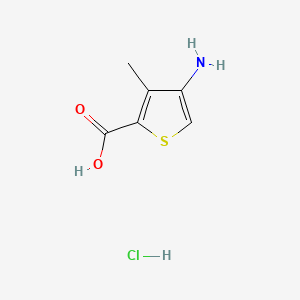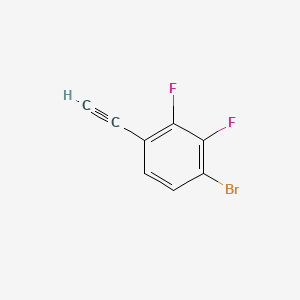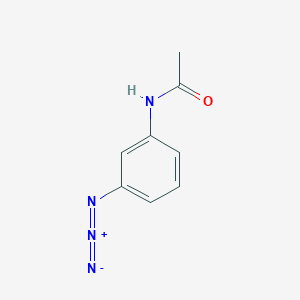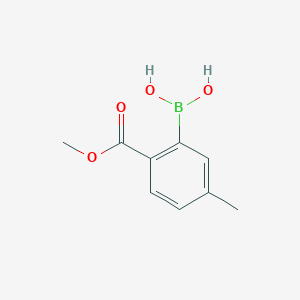
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of aromatic compounds. One common method is the reaction of organometallic compounds, such as lithium or magnesium reagents, with borate esters. For example, the reaction of phenylmagnesium bromide with trimethyl borate followed by hydrolysis can yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves metal-catalyzed borylation of alkanes and arenes via C-H activation. This method allows for the efficient introduction of boronic acid groups into aromatic compounds .
化学反应分析
Types of Reactions
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
科学研究应用
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism by which (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction allows the compound to act as a molecular receptor, binding to specific targets such as saccharides and catechols . The formation of boronate esters is a key step in many of its applications .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents.
4-(Methoxycarbonyl)phenylboronic acid: Similar structure but with the methoxycarbonyl group at a different position.
2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the methoxycarbonyl and methyl groups can enhance its ability to participate in certain chemical reactions and interact with specific molecular targets .
属性
分子式 |
C9H11BO4 |
|---|---|
分子量 |
193.99 g/mol |
IUPAC 名称 |
(2-methoxycarbonyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3 |
InChI 键 |
XDWQNTRYQRGQQT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


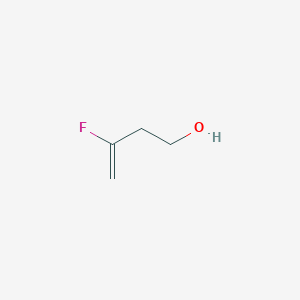
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)

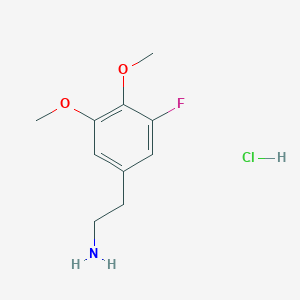
![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
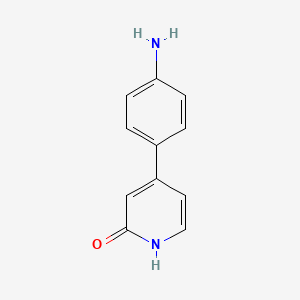
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
